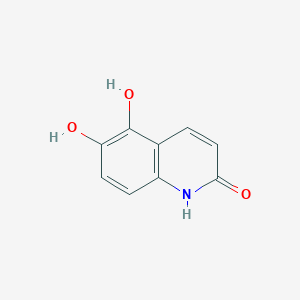
5,6-Dihydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-二羟基喹啉-2(1H)-酮是一种杂环有机化合物,属于喹啉酮家族。它以在喹啉环的 5 和 6 位存在两个羟基,以及在 2 位存在一个酮基而著称。该化合物因其潜在的生物活性以及在科学和工业各个领域的应用而备受关注。
准备方法
合成路线和反应条件
5,6-二羟基喹啉-2(1H)-酮的合成通常涉及在特定条件下对适当前体的环化。一种常见的方法是 2-氨基苯酚与草酸二乙酯的缩合,然后进行环化和氧化步骤。反应条件通常需要使用酸性或碱性催化剂以及控制温度,以确保形成所需产物。
工业生产方法
5,6-二羟基喹啉-2(1H)-酮的工业生产可能涉及使用优化反应条件的大规模合成,以最大程度地提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及严格的质量控制措施,以确保生产的一致性和效率。
化学反应分析
反应类型
5,6-二羟基喹啉-2(1H)-酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 酮基可以被还原形成氢喹啉。
取代: 该化合物可以在喹啉环上的不同位置发生亲电和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在酸性或碱性环境等各种条件下,使用卤素、烷基化剂和酰化剂等试剂。
主要形成的产物
根据所用试剂和条件的不同,这些反应形成的主要产物包括醌、氢喹啉和 5,6-二羟基喹啉-2(1H)-酮的各种取代衍生物。
科学研究应用
5,6-二羟基喹啉-2(1H)-酮在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子和材料的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌、抗氧化和抗癌特性。
医学: 研究其潜在的治疗应用,例如开发新的药物和治疗方法。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
5,6-二羟基喹啉-2(1H)-酮的作用机制涉及其与各种分子靶标和途径的相互作用。羟基和酮基在其反应性和与金属离子和其他生物分子形成配合物的能力中起着至关重要的作用。这些相互作用会导致生物过程的调节,例如酶抑制、氧化应激反应和信号转导途径。
相似化合物的比较
类似化合物
喹啉-2(1H)-酮: 在 5 和 6 位缺少羟基。
5-羟基喹啉-2(1H)-酮: 在 5 位只有一个羟基。
6-羟基喹啉-2(1H)-酮: 在 6 位只有一个羟基。
独特性
5,6-二羟基喹啉-2(1H)-酮由于存在两个羟基而独一无二,与类似物相比,这些羟基显著增强了其反应性和潜在的生物活性。这种双羟基化允许更广泛的化学修饰和相互作用,使其成为各种应用的宝贵化合物。
属性
CAS 编号 |
586354-85-0 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
5,6-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-7-3-2-6-5(9(7)13)1-4-8(12)10-6/h1-4,11,13H,(H,10,12) |
InChI 键 |
UTBOUXWUGRVEPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


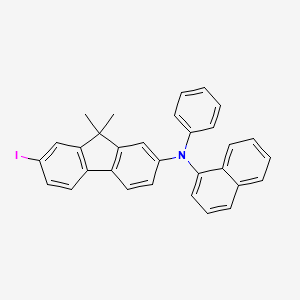
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
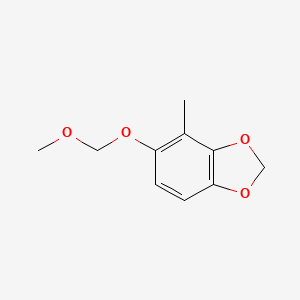
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
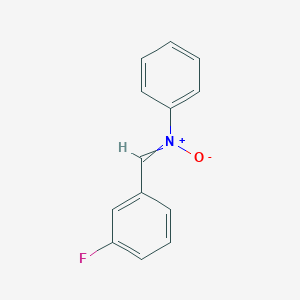
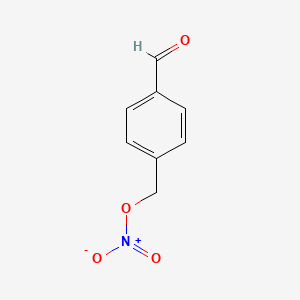
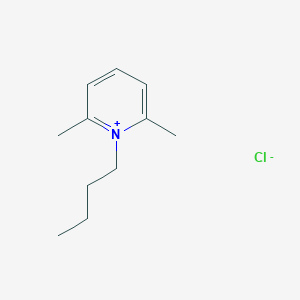
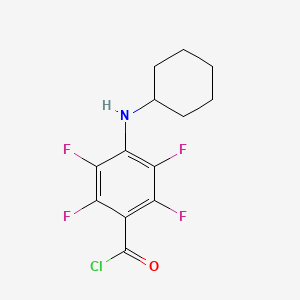

![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)

![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)


